![molecular formula C66H93N13O28S B026268 Hirudin (54-65) (sulfated) CAS No. 109528-49-6](/img/structure/B26268.png)
Hirudin (54-65) (sulfated)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hirudin (54-65), sulfated is a fragment of the naturally occurring 65-amino acid peptide hirudin, which is found in the saliva of blood-sucking leeches . It has anti-coagulating properties and binds to the regulatory exosite of thrombin 1, preventing the activation of clotting factor V .
Synthesis Analysis
The C-terminal peptide of hirudin variant-1 (HV-1), HV-1-(54-65), and its analogs were chemically synthesized, and then the Tyr residue(s) in these peptides were sulfated by both enzymic and chemical methods . Enzymic O-sulfation of Tyr residues in the peptides was performed using sulfotransferase isolated from Eubacterium A-44 .Molecular Structure Analysis
The molecular formula of Hirudin (54-65), sulfated is C66H93N13O25 . The structure-activity relationships of these sulfated peptides for thrombin inhibition were analyzed, and the Tyr62 and Tyr63 bisulfated peptide GDFEEIPEY (SO3H)Y (SO3H)LQ was found to be the most potent inhibitor of thrombin among the products tested .Chemical Reactions Analysis
All Tyr residues in the peptides were successfully sulfated by chemical reaction with N,N’-dicyclohexylcarbodiimide in the presence of sulfuric acid . The inhibitory activity by substitution with Tyr (SO3H) at position 63 was greater than that obtained by the substitution at position 62 .Physical And Chemical Properties Analysis
The molecular weight of Hirudin (54-65), sulfated is 1547.6 . It is stored at -20 °C or below . The salt form is NH4+ .Scientific Research Applications
Anti-thrombotic Effect
Hirudin, an acidic polypeptide secreted by the salivary glands of Hirudo medicinalis (also known as “Shuizhi” in traditional Chinese medicine), is the strongest natural specific inhibitor of thrombin found so far . It has been demonstrated to possess potent anti-thrombotic effect in previous studies . This sulfated fragment binds to the regulatory exosite of thrombin 1 and prevents the activation of clotting factor V .
Wound Repair Effect
Hirudin has been reported to have a wound repair effect . This could be due to its anti-coagulating properties, which may help in the healing process of wounds.
Anti-fibrosis Effect
Another application of Hirudin is its anti-fibrosis effect . Fibrosis is a pathological wound healing in which connective tissue replaces normal parenchymal tissue leading to organ dysfunction. Hirudin could potentially be used to treat conditions related to fibrosis.
Effect on Diabetic Complications
Hirudin has been shown to have an effect on diabetic complications . This could be due to its ability to improve blood circulation by preventing blood clot formation.
Anti-tumor Effect
Hirudin also has an anti-tumor effect . This could be due to its ability to inhibit thrombin, which plays a role in tumor growth and metastasis.
Anti-hyperuricemia Effect
Hirudin has been reported to have an anti-hyperuricemia effect . Hyperuricemia is a condition characterized by high levels of uric acid in the blood, and it’s associated with gout and kidney stones.
Effect on Cerebral Hemorrhage
Hirudin has been shown to have an effect on cerebral hemorrhage . This could be due to its anti-coagulating properties, which may help in the management of cerebral hemorrhage.
Research and Development Potential
The pharmacological activities, pharmacokinetics, novel preparations and derivatives, as well as toxicity of hirudin were systematically reviewed . The clinical application, the underlying mechanisms of pharmacological effects, the dose-effect relationship, and the development potential in new drug research of hirudin were discussed . This suggests that there is significant potential for further research and development of Hirudin and its derivatives.
Mechanism of Action
Target of Action
Hirudin (54-65) (sulfated) is a fragment of the naturally occurring peptide Hirudin, which is found in the saliva of blood-sucking leeches . The primary target of this compound is thrombin-rHCII (L444R) . Thrombin is a key enzyme in the coagulation cascade, playing a crucial role in the conversion of fibrinogen to fibrin, leading to blood clot formation .
Biochemical Pathways
The binding of Hirudin (54-65) (sulfated) to thrombin inhibits the activation of clotting factor V . This disruption in the coagulation cascade prevents the formation of fibrin, a protein that forms a mesh and traps platelets and cells, leading to clot formation .
Result of Action
The result of Hirudin (54-65) (sulfated)'s action is the prevention of blood clot formation . By inhibiting the activation of clotting factor V, it disrupts the coagulation cascade, preventing the formation of fibrin and, consequently, blood clots .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H93N13O28S/c1-5-34(4)55(78-59(95)41(21-26-53(88)89)71-56(92)38(18-23-50(82)83)72-61(97)44(29-35-10-7-6-8-11-35)77-63(99)46(31-54(90)91)69-49(81)32-67)65(101)79-27-9-12-47(79)64(100)73-40(20-25-52(86)87)57(93)70-39(19-24-51(84)85)58(94)76-45(30-36-13-15-37(16-14-36)107-108(104,105)106)62(98)75-43(28-33(2)3)60(96)74-42(66(102)103)17-22-48(68)80/h6-8,10-11,13-16,33-34,38-47,55H,5,9,12,17-32,67H2,1-4H3,(H2,68,80)(H,69,81)(H,70,93)(H,71,92)(H,72,97)(H,73,100)(H,74,96)(H,75,98)(H,76,94)(H,77,99)(H,78,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,102,103)(H,104,105,106)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXMQSIWBKKXGT-SQJOKQRMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H93N13O28S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1548.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.